Product packaging for 1-(phenethyloxy)-1H-imidazole(Cat. No.:CAS No. 131468-91-2)

1-(phenethyloxy)-1H-imidazole

Cat. No.: B2756840
CAS No.: 131468-91-2
M. Wt: 188.23
InChI Key: YOXKWAWZKIDXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Phenethyloxy)-1H-imidazole (CAS 131468-91-2) is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.24 g/mol . It belongs to the imidazole class of heterocyclic compounds, which are five-membered rings containing two nitrogen atoms . The imidazole scaffold is of immense value in medicinal and agricultural chemistry because it is a fundamental building block found in numerous natural products and therapeutic agents . This specific derivative, featuring a phenethyloxy side chain, serves as a versatile synthetic intermediate or building block for researchers developing new bioactive molecules. The compound's structure, defined by the SMILES string O(CCC1C=CC=CC=1)N1C=NC=C1 , makes it a valuable precursor for further chemical exploration . Imidazole derivatives are renowned for their wide spectrum of biological activities, which can include antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties . As such, this compound is a compound of interest for chemists and biologists working in early-stage drug discovery for the synthesis of novel chemical libraries or for probing biological mechanisms. This product is supplied For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B2756840 1-(phenethyloxy)-1H-imidazole CAS No. 131468-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethoxy)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-4-11(5-3-1)6-9-14-13-8-7-12-10-13/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXKWAWZKIDXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 1 Phenethyloxy 1h Imidazole and Analogues

Precursor Synthesis and Derivativatization

The foundation of the synthesis lies in the preparation of two crucial components: an alkoxyamine derivative that provides the phenethyloxy group and a suitable precursor for the imidazole (B134444) ring.

Phenethyloxyamine (2-Phenoxyethan-1-amine) is a critical precursor that introduces the desired N-alkoxy functionality. A common and effective method for preparing alkoxyamines involves a two-step process starting from N-hydroxyphthalimide. researchgate.net

N-Alkylation of N-Hydroxyphthalimide: N-hydroxyphthalimide is alkylated with a suitable phenethyl halide, such as phenethyl bromide, under basic conditions. This reaction yields N-(phenethyloxy)phthalimide.

Hydrazinolysis: The resulting N-(phenethyloxy)phthalimide is then treated with hydrazine (B178648) hydrate. This step cleaves the phthalimide (B116566) group, releasing the free phenethyloxyamine. researchgate.net The phthalhydrazide (B32825) byproduct is a stable solid that can be easily filtered off.

This sequence provides a reliable route to the required alkoxyamine, which is a key building block for the subsequent steps.

The imidazole ring is typically constructed from α-hydroxyiminoketones, also known as mono-oximes of 1,2-dicarbonyl compounds. uzh.ch These are versatile starting materials for the synthesis of a wide variety of imidazole N-oxides. uzh.chbeilstein-journals.org A general method for their preparation is the nitrosation of a ketone that has an α-methylene group, using reagents like alkyl nitrites under acidic or basic conditions.

Commonly used α-hydroxyiminoketones in imidazole synthesis include diacetyl monooxime and benzil (B1666583) monooxime, which serve as the C(4) and C(5) unit of the resulting imidazole ring. nih.gov

Direct N-Alkoxylation Strategies

While direct N-alkoxylation of the imidazole ring is conceivable, a more established and versatile strategy proceeds through the synthesis and subsequent modification of imidazole N-oxides.

This pathway involves the formation of a 1-alkoxyimidazole 3-oxide intermediate, which is then deoxygenated to furnish the target 1-alkoxyimidazole.

The synthesis of 2-unsubstituted 1-alkoxyimidazole N-oxides is efficiently achieved through the condensation of an α-hydroxyiminoketone with a formaldimine derived from an alkoxyamine. beilstein-journals.orgnih.gov This is a three-component reaction in practice, often performed in a single pot. uzh.ch

The process unfolds as follows:

Formaldimine Formation: The precursor, phenethyloxyamine, is reacted with formaldehyde. This reaction forms the corresponding N-(phenethyloxy)formaldimine. beilstein-journals.orgnih.govmdpi.com Unlike formaldimines derived from many primary amines, those from alkoxyamines often exist as stable, monomeric species in solution, which enhances their reactivity. beilstein-journals.org

Cyclocondensation: The generated formaldimine is then reacted with an α-hydroxyiminoketone in a suitable solvent, typically glacial acetic acid at room temperature. beilstein-journals.orgnih.govmdpi.comclockss.org This cyclocondensation reaction leads to the formation of the 1-(phenethyloxy)imidazole 3-oxide derivative. The choice of α-hydroxyiminoketone determines the substituents at the C4 and C5 positions of the imidazole ring.

Table 1: Examples of α-Hydroxyiminoketone Precursors and Resulting Imidazole N-Oxide Skeletons

α-Hydroxyiminoketone Precursor Resulting Substituents (C4/C5) on Imidazole Ring
Diacetyl monooxime 4,5-Dimethyl
Benzil monooxime 4,5-Diphenyl

This table illustrates how different precursors can be used to generate a variety of analogues.

This method is highly effective for producing 2-unsubstituted imidazole N-oxides bearing an alkoxy group at the N(1) position. nih.gov

The final step in the synthesis is the removal of the oxygen atom from the N-oxide functionality at the N(3) position. A variety of reducing agents can accomplish this transformation. organic-chemistry.org

A classic and effective method for this deoxygenation is catalytic hydrogenation using Raney nickel (Raney-Ni). researchgate.net The 1-(phenethyloxy)imidazole 3-oxide is treated with Raney-Ni under a hydrogen atmosphere. This procedure selectively removes the N-oxide oxygen, yielding the desired 1-(phenethyloxy)-1H-imidazole. researchgate.net It is important to note that under certain conditions, such as with a Pd/C catalyst, catalytic hydrogenation can also lead to the cleavage of the O-benzyl group in analogous structures, a reaction known as debenzylation. researchgate.net However, for the phenethyloxy group, Raney-Ni is generally suitable for selective deoxygenation.

Other modern methods for deoxygenating heterocyclic N-oxides include using iodide in formic acid or systems involving indium and pivaloyl chloride, which offer mild and selective alternatives. organic-chemistry.orgrsc.org

Table 2: Summary of Key Synthetic Steps

Step Reaction Reactants Product
1 Precursor Synthesis Phenethyl bromide, N-hydroxyphthalimide, Hydrazine Phenethyloxyamine
2 N-Oxide Formation Phenethyloxyamine, Formaldehyde, α-Hydroxyiminoketone 1-(Phenethyloxy)imidazole 3-oxide

Nucleophilic Substitution Approaches on Imidazole Rings

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution reaction on the imidazole ring. This approach typically utilizes phenethyloxy halides or sulfonates as the alkylating agents. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the phenethyloxy group, leading to the formation of the desired N-O bond.

The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide (t-BuOK). The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, direct alkylation of imidazole with (R)-1-phenylethyl bromide has been achieved with high yields using potassium tert-butoxide in THF at low temperatures to prevent racemization. This method highlights the importance of optimizing base and leaving group selection, with bromides showing better performance than chlorides.

The efficiency of the nucleophilic substitution can be influenced by several factors, including the nature of the leaving group on the phenethyloxy precursor. Sulfonates, such as tosylates and mesylates, are often excellent leaving groups and can be used to enhance the reaction rate. The general reaction can be represented as follows:

Imidazole + Phenethyloxy-X → this compound + X⁻ (where X = halide or sulfonate)

This method's versatility allows for the introduction of various substituents on both the imidazole and the phenethyl moieties, providing access to a diverse library of analogues.

Cyclization-Based Syntheses Incorporating the N-Phenethyloxy Moiety

Cyclization reactions offer an alternative and powerful strategy for constructing the imidazole ring itself, with the N-phenethyloxy group already incorporated into one of the starting materials. These methods are particularly useful for creating highly substituted imidazole derivatives.

Multicomponent Reaction (MCR) Strategies for Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. fu-berlin.de Several MCRs are applicable to the synthesis of substituted imidazoles. While direct incorporation of an N-phenethyloxy group in a classical MCR might be challenging, modifications of known MCRs can be envisioned. For example, the Groebke–Blackburn–Bienaymé reaction, which is a three-component reaction of an aldehyde, an amidine, and an isocyanide, can be adapted. nih.gov By using an N-(phenethyloxy)amidine as one of the components, it might be possible to synthesize 1-(phenethyloxy)-1H-imidazoles.

The general appeal of MCRs lies in their atom economy, operational simplicity, and the ability to generate structural diversity quickly. nih.gov Imidazole can also act as an organocatalyst in certain multicomponent reactions, highlighting its versatile reactivity. rsc.org

Denitrogenative Transformation of Triazole Derivatives Leading to Alkoxyimidazoles

A more recent and innovative approach involves the denitrogenative transformation of 1,2,3-triazole derivatives. mdpi.comnih.govrsc.org This strategy relies on the ring-opening of a triazole, followed by the extrusion of a nitrogen molecule (N₂) and subsequent cyclization to form the imidazole ring.

In a typical sequence, an appropriately substituted 5-amino-1,2,3-triazole can be subjected to acid-mediated denitrogenation. mdpi.com The reaction proceeds through the formation of a carbene intermediate, which then undergoes intramolecular cyclization. If an alcohol, such as phenethyl alcohol, is present, it can be incorporated to form the corresponding N-alkoxyimidazole. N-acyl-1,2,3-triazoles are key intermediates in these transformations, and their formation and subsequent cleavage have been studied in detail. rsc.orgchemrxiv.org

This method provides a unique entry into N-alkoxyimidazoles and can be a powerful tool for accessing novel analogues.

Adaptation of Classical Imidazole Syntheses for N-Alkoxy Derivatives

Several classical methods for imidazole synthesis can be adapted to produce N-alkoxy derivatives.

Debus-Radziszewski Synthesis : This is a multi-component reaction that traditionally uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form an imidazole. wikipedia.orgscribd.com To synthesize an N-alkoxy derivative, one could potentially replace ammonia with an N-alkoxyamine, such as O-phenethylhydroxylamine. This modification would introduce the phenethyloxy group at the N-1 position of the imidazole ring. The reaction is versatile and has been used to create a wide range of substituted imidazoles. beilstein-journals.orgresearchgate.net

Van Leusen Imidazole Synthesis : This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) to form an imidazole. organic-chemistry.orgwikipedia.org The aldimine is typically formed in situ from an aldehyde and a primary amine. To incorporate the N-phenethyloxy group, O-phenethylhydroxylamine could be used in place of the primary amine to form an N-(phenethyloxy)imine. This intermediate would then react with TosMIC to yield the desired this compound. The Van Leusen reaction is known for its reliability and applicability to a wide range of substrates. mdpi.comorganic-chemistry.org

Catalytic Approaches for N-Alkoxylation

Modern synthetic chemistry has increasingly turned to catalytic methods to achieve transformations with higher efficiency and selectivity. Copper-catalyzed reactions have emerged as a powerful tool for the N-alkoxylation of imidazoles. These reactions, often referred to as Ullmann-type couplings, involve the coupling of an imidazole with an alcohol or an alkyl halide in the presence of a copper catalyst.

For instance, copper(I) bromide has been used to catalyze the N-arylation of azoles, a reaction that can be adapted for N-alkoxylation. organic-chemistry.org The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can significantly improve the efficiency and mildness of these copper-catalyzed reactions, allowing for the coupling of various functionalized imidazoles. organic-chemistry.orgnih.gov The reaction conditions are typically mild, and the system can tolerate a variety of functional groups.

A general scheme for copper-catalyzed N-alkoxylation can be depicted as:

Imidazole + Phenethyl Alcohol + [Cu] catalyst → this compound

This approach offers a more sustainable and efficient alternative to traditional stoichiometric methods.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of any synthetic methodology to maximize the yield and selectivity of the desired product. For the synthesis of this compound and its analogues, several parameters can be fine-tuned.

Solvent : The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like DMF, DMSO, and THF are commonly used in nucleophilic substitution and catalytic reactions.

Base : The strength and nature of the base are crucial, especially in nucleophilic substitution reactions. Stronger bases like NaH may be required for less reactive substrates, while weaker bases like K₂CO₃ might be sufficient for more activated systems.

Catalyst and Ligand : In catalytic approaches, the selection of the copper source (e.g., CuI, CuBr) and the ligand is paramount. The ligand can influence the solubility, stability, and reactivity of the catalytic species. organic-chemistry.orgorganic-chemistry.org

Temperature and Reaction Time : These parameters need to be carefully controlled to ensure complete reaction while minimizing side product formation. Microwave irradiation has been shown to accelerate some imidazole syntheses, leading to higher yields in shorter reaction times. ijprajournal.com

A systematic study of these variables allows for the development of robust and efficient protocols for the synthesis of this compound and its derivatives.

Solvent Effects and Reaction Temperature Optimization

The selection of an appropriate solvent and the fine-tuning of the reaction temperature are critical factors that significantly impact the outcome of N-alkoxylation reactions of imidazoles. The polarity, boiling point, and coordinating ability of the solvent can influence reactant solubility, reaction rates, and the stability of intermediates and transition states. Similarly, temperature affects reaction kinetics, but can also lead to side reactions or decomposition if not properly controlled.

Research into the N-alkylation of imidazoles, a reaction closely related to N-alkoxylation, highlights the importance of these parameters. For instance, solvents like acetonitrile (B52724) and toluene (B28343) have been effectively used in N-alkylation reactions. researchgate.netbeilstein-journals.org In some catalyst-free systems for N-alkylation, reactions are successfully carried out in toluene at reflux, utilizing azeotropic distillation. beilstein-journals.orgnih.gov The choice of toluene at its reflux temperature (approximately 111°C) often provides the necessary thermal energy to overcome the activation barrier without requiring a catalyst.

Temperature optimization is a delicate balance. While higher temperatures can increase reaction rates, they can also have a detrimental effect on yield and selectivity in certain systems. For example, in palladium-mediated alkoxylation reactions of related aromatic systems, a sharp drop in yield and a complete loss of chirality have been observed when the temperature was increased to 100°C. mdpi.com Conversely, studies on the optimization of imidazole ring formation have identified reaction temperature as one of the most significant factors influencing the yield. derpharmachemica.com This underscores the necessity of empirical optimization for each specific substrate and reaction system to identify the ideal thermal conditions.

The following table summarizes the observed effects of different solvents and temperatures on the synthesis of imidazole derivatives from various studies.

Reaction TypeSolventTemperature (°C)Key ObservationReference
N-alkylation of imidazoleAcetonitrile80Effective for N-alkylation in the presence of a base. researchgate.net
N-allylation of imidazole (catalyst-free)TolueneReflux (~111)High-yielding, regioselective substitution. beilstein-journals.orgnih.gov
Pd-mediated ortho-alkoxylationVarious Alcohols (as solvent and reagent)Room TemperatureModerate yields with good preservation of chirality. mdpi.com
Pd-mediated ortho-alkoxylationVarious Alcohols (as solvent and reagent)100Sharp decrease in yield and loss of chirality observed. mdpi.com
Imidazole ring formationTolueneOptimized via DOEIdentified as a highly significant factor for yield. derpharmachemica.com

Catalyst Screening and Ligand Design for N-Alkoxylation

While some N-alkylation reactions of imidazoles can proceed without a catalyst, particularly with highly reactive electrophiles, the N-alkoxylation to form compounds like this compound often requires catalysis to achieve efficiency and selectivity. beilstein-journals.orgnih.gov Transition metal catalysts, especially those based on palladium and nickel, are prominent in C–N and C–O bond-forming reactions and provide a valuable framework for developing N-alkoxylation methods. acs.orgsemanticscholar.org

Ligand design has evolved to incorporate specific structural features that enhance catalytic performance. For palladium-catalyzed allylic substitutions, a reaction analogous to the desired N-alkoxylation, a wide array of P,N-heterodonor ligands have been developed. acs.org These ligands combine a soft phosphine (B1218219) donor with a hard nitrogen-based donor, such as a pyridine, oxazole, or imidazoline (B1206853) moiety. acs.org This combination can create a unique electronic and steric environment at the metal center, leading to high enantioselectivity in asymmetric catalysis. For instance, phosphine-imidazoline and phosphite-oxazole ligands have shown excellent performance in providing high enantiomeric excess values in the synthesis of chiral molecules. acs.org The development of such sophisticated ligands is a key strategy for advancing challenging catalytic transformations like the N-alkoxylation of imidazoles.

The screening of different combinations of metal precursors and ligands is a fundamental step in optimizing the synthesis of this compound and its analogues.

Catalyst SystemLigand Type / NameReaction TypeKey FindingReference
NoneNoneN-allylation of imidazoleReaction proceeds efficiently in refluxing toluene without a catalyst. beilstein-journals.orgnih.gov
Ni(cod)₂dcype (1,2-bis(dicyclohexylphosphino)ethane)C-H Arylation of ImidazolesThe selection of the dcype ligand was found to be critical for the reaction. semanticscholar.org
Ni(OTf)₂dcypt (3,4-bis(dicyclohexylphosphino)thiophene)C-H Alkenylation of ImidazolesChanging the ligand to dcypt enabled a different type of coupling reaction. semanticscholar.org
Palladium Source (e.g., Pd(OAc)₂)Phosphine-ImidazolineAllylic SubstitutionProvided high enantioselectivity (up to 97% ee). acs.org
Palladium SourcePhosphite-OxazoleAllylic SubstitutionAchieved high enantiomeric excess (up to 95% ee) with various nucleophiles. acs.org

Chemical Transformations and Reactivity of 1 Phenethyloxy 1h Imidazole

Stability and Degradation Pathways

The stability of 1-(phenethyloxy)-1H-imidazole is influenced by environmental factors such as light, oxygen, and pH. While specific degradation studies on this particular molecule are not extensively documented, the known chemistry of the imidazole (B134444) nucleus provides insight into its likely degradation pathways. Imidazole rings, in general, are susceptible to oxidative and photolytic degradation.

Oxidative Degradation: The imidazole moiety can undergo oxidation, particularly in the presence of oxidizing agents or through base-mediated autoxidation. This can lead to the formation of various oxidized derivatives and potentially ring-opened products. Forced degradation studies on complex molecules containing an imidazole ring have shown that the heterocycle is often a primary site of oxidative attack.

Photodegradation: Aromatic and heterocyclic systems are often sensitive to photodegradation. Exposure to UV or high-intensity light can induce reactions, leading to the formation of various degradants. For imidazoles, this can involve complex radical pathways or reactions with photosensitized singlet oxygen.

The phenethyloxy group is generally more stable, though the ether linkage can be a point of weakness under certain conditions, as discussed in section 3.3.1.

Reactions at the Imidazole Ring

The reactivity of the imidazole ring in this compound is significantly influenced by the 1-alkoxy substituent. This group modifies the electron density and steric accessibility of the ring carbons, thereby affecting its susceptibility to various chemical transformations.

Electrophilic aromatic substitution is a characteristic reaction of many aromatic rings, including imidazole. In an unsubstituted imidazole, these reactions typically occur at the C-4 or C-5 positions, which are electron-rich. The N-1 substituent plays a crucial role in directing the incoming electrophile.

General Principles: The 1-alkoxy group is expected to influence the regioselectivity of electrophilic attack. Theoretical studies and experimental data on related N-substituted imidazoles are necessary to precisely predict the outcome for this compound.

Halogenation: The reaction with halogenating agents (e.g., Br₂, Cl₂) would likely lead to the substitution of one or more hydrogen atoms on the imidazole ring. The reaction conditions, such as solvent and temperature, would be critical in controlling the extent of halogenation.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (NO₂) group onto the ring. This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. For imidazoles, the reaction conditions must be carefully controlled to prevent side reactions or degradation.

Table 1: Predicted Electrophilic Substitution Reactions This table is predictive and based on general principles of imidazole chemistry.

Reaction Type Reagents Predicted Major Product(s)
Bromination Br₂ in CH₂Cl₂ 4-Bromo- or 5-bromo-1-(phenethyloxy)-1H-imidazole
Nitration HNO₃ / H₂SO₄ 4-Nitro- or 5-nitro-1-(phenethyloxy)-1H-imidazole

The imidazole ring is generally electron-rich and, therefore, not highly susceptible to nucleophilic attack unless it is activated by strongly electron-withdrawing groups or by quaternization of one of the nitrogen atoms. In the case of this compound, the ring itself is not activated towards nucleophilic substitution.

However, the molecule can act as a nucleophile through the N-3 nitrogen, which possesses a lone pair of electrons. This nitrogen can participate in reactions such as alkylation or coordination with metal ions, leading to the formation of imidazolium salts or metal complexes, respectively.

Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. While the imidazole ring itself is aromatic and generally does not participate directly as a diene in Diels-Alder reactions, related imidazole derivatives are known to undergo other types of cycloadditions.

For instance, imidazole N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). Although this compound is not an N-oxide, the N-O bond gives it a structural similarity. Its potential to participate in cycloaddition reactions, either as the 1,3-dipole or as the dipolarophile, remains an area for investigation.

Reactivity of the Phenethyloxy Moiety

The phenethyloxy group (C₆H₅CH₂CH₂O-) has two main points of potential reactivity: the phenyl ring and the ether linkage. The phenyl ring can undergo its own electrophilic substitution reactions, though these are generally less facile than on the imidazole ring. The most significant reaction of this moiety is the cleavage of the ether bond.

The N-O-C ether linkage is a key functional group in this compound. The cleavage of this bond can proceed through several mechanisms, depending on the reagents and conditions employed.

Acid-Catalyzed Cleavage: Ethers are most commonly cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. The reaction mechanism involves the initial protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In this case, the cleavage could occur at either the N-O bond or the O-C bond.

O-C Bond Cleavage: Nucleophilic attack by a halide (e.g., Br⁻) on the ethyl carbon adjacent to the oxygen would proceed via an Sₙ2 mechanism, yielding 1-hydroxy-1H-imidazole and phenethyl bromide.

N-O Bond Cleavage: The N-O bond in related systems, such as hydroxylamines and oximes, is known to be relatively weak and can be cleaved under various conditions. Reductive cleavage is a common method for breaking N-O bonds.

Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd) or treatment with other reducing agents could potentially cleave the N-O bond. This is a common strategy for the deprotection of N-oxygenated compounds and would be expected to yield imidazole and phenethyl alcohol.

Table 2: Potential Ether Cleavage Reactions and Products

Reaction Type Reagents Probable Products
Acid-Catalyzed (O-C Cleavage) HBr (conc.) 1-Hydroxy-1H-imidazole + Phenethyl bromide
Reductive (N-O Cleavage) H₂, Pd/C 1H-Imidazole + Phenethyl alcohol

Transformations at the Phenyl or Ethyl Linker (e.g., Aromatic Functionalization, Side-Chain Modifications)

The phenethyl group of this compound offers multiple sites for chemical modification, including the aromatic phenyl ring and the aliphatic ethyl linker. These transformations are crucial for modulating the physicochemical properties of the molecule.

Aromatic Functionalization:

The phenyl ring of the phenethyloxy substituent can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the electronic nature of the substituent already present on the benzene ring. wikipedia.org The ether oxygen, being an activating group, directs incoming electrophiles to the ortho and para positions. makingmolecules.comlibretexts.org

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts. minia.edu.eg

Nitration: The reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO2) onto the aromatic ring. minia.edu.eg

Sulfonation: Treatment with fuming sulfuric acid can lead to the formation of a sulfonic acid (-SO3H) derivative. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. wikipedia.orghu.edu.jo

The general mechanism for these substitutions involves the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. makingmolecules.comhu.edu.jo

Side-Chain Modifications:

The ethyl linker of the phenethyloxy group is less reactive than the aromatic ring. However, functionalization can be achieved, often through radical-mediated processes. For instance, direct C-H functionalization of ethers can be accomplished through photoredox catalysis or other radical initiation methods, allowing for the introduction of various functional groups at the α-position to the ether oxygen. nih.govnih.govrsc.org Such strategies could potentially be used to introduce substituents on the ethyl chain of this compound.

Transformation Reagents and Conditions Potential Product
Aromatic BrominationBr2, FeBr31-((4-bromophenethyl)oxy)-1H-imidazole
Aromatic NitrationHNO3, H2SO41-((4-nitrophenethyl)oxy)-1H-imidazole
Friedel-Crafts AcylationCH3COCl, AlCl31-((4-acetylphenethyl)oxy)-1H-imidazole
α-Arylation of Ether LinkerHeteroarene, Photocatalyst, Oxidant1-(1-aryl-2-phenylethoxy)-1H-imidazole

Generation and Reactivity of Related Imidazolium Salts (e.g., 1,3-Dialkoxyimidazolium Salts)

The imidazole nitrogen atoms of this compound can be alkylated to form imidazolium salts. While the direct synthesis of a 1,3-di(phenethyloxy)imidazolium salt from this compound is not explicitly described in the literature, the generation of analogous 1,3-dialkoxyimidazolium salts provides insight into the potential synthetic pathways and reactivity.

A convenient route to 1,3-dialkoxyimidazolium salts involves the alkylation of 1-hydroxyimidazole-3-oxide. researchgate.net For example, 1,3-di(benzyloxy)imidazolium bromide can be synthesized by reacting 1-hydroxyimidazole-3-oxide with benzyl bromide. researchgate.net This suggests that a similar strategy could potentially be employed to synthesize related imidazolium salts. Subsequent anion metathesis can be used to generate salts with different counter-ions, such as hexafluorophosphate or bis(trifluoromethylsulfonyl)imide, which can influence the salt's properties. researchgate.net

The resulting 1,3-dialkoxyimidazolium salts are precursors to N-heterocyclic carbenes (NHCs). Treatment of a 1,3-di(benzyloxy)imidazolium salt with a base can generate a carbene, which can be trapped with reagents like sulfur or selenium to form the corresponding 2-thione or 2-selone, respectively. researchgate.net These imidazolium salts can also be used in transmetalation reactions to form metal-NHC complexes. researchgate.net

Reactant Reagents Product
1-Hydroxyimidazole-3-oxideBenzyl bromide, NaHCO31,3-Di(benzyloxy)imidazolium bromide
1,3-Di(benzyloxy)imidazolium hexafluorophosphatePyridine, Sulfur1,3-Di(benzyloxy)imidazole-2-thione
1,3-Di(benzyloxy)imidazolium hexafluorophosphateAg2OSilver-N-heterocyclic carbene complex

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net For a molecule like this compound, SAR studies would involve the systematic synthesis and evaluation of analogues to understand how different structural modifications impact its biological profile. The imidazole scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. chemijournal.comjopir.in

The synthesis of analogues of this compound for SAR studies would focus on modifications at three primary positions:

The Imidazole Ring: Substituents can be introduced at the C2, C4, and C5 positions of the imidazole ring. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with biological targets. researchgate.net

The Phenyl Ring: As discussed in section 3.3.2, the phenyl ring can be functionalized with various substituents at the ortho, meta, and para positions. These modifications can alter the molecule's lipophilicity, electronic distribution, and metabolic stability. nih.gov

The Ethyl Linker and Ether Linkage: The length of the alkyl chain connecting the phenyl ring and the ether oxygen can be varied. The ether linkage itself could be replaced with other functional groups, such as a thioether or an amine, to probe the importance of the oxygen atom for biological activity.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

¹H NMR: A proton NMR spectrum would confirm the presence and connectivity of all hydrogen atoms. For 1-(phenethyloxy)-1H-imidazole, distinct signals would be expected for the protons on the imidazole (B134444) ring, the methylene (B1212753) (-CH₂-) groups of the phenethyl moiety, and the protons of the phenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be critical for assignment. For instance, the two methylene groups would likely appear as triplets due to coupling with each other.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon environments within the molecule. Separate signals would be anticipated for the carbons of the imidazole ring, the two methylene carbons, and the carbons of the phenyl group (including the substituted and unsubstituted positions).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential to unambiguously establish the connectivity between protons and carbons, confirming the N-O-C-C-Ph linkage and the substitution pattern on the rings.

Currently, specific ¹H and ¹³C NMR data for this compound are not available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

Molecular Ion Peak: A high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₁H₁₂N₂O).

Fragmentation Pattern: Upon ionization, the molecule would break apart in a predictable manner. Expected fragments would include the loss of the phenethyl group, cleavage of the N-O bond, and fragmentation of the imidazole ring, providing further evidence for the proposed structure.

Detailed mass spectrometry data and fragmentation analysis for this specific compound have not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic (phenyl) and aliphatic (methylene) groups.

C=C and C=N stretching from the aromatic and imidazole rings.

C-O stretching from the ether linkage.

N-O stretching from the N-alkoxy group.

While general ranges for these functional groups are well-known, a specific, experimentally-derived IR spectrum for this compound is not currently documented.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions (crystal packing). There are currently no published crystal structures for this compound.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are vital for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and for preliminary purity checks. A single spot under various eluent conditions would suggest a pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample. A pure sample of this compound would ideally show a single peak in the chromatogram under optimized conditions (e.g., a specific column, mobile phase composition, and detector wavelength). Retention time and peak purity analysis would be key metrics. No specific HPLC or TLC methods have been published for the analysis of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and reactivity of 1-(phenethyloxy)-1H-imidazole. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the electron-rich imidazole (B134444) and phenyl rings are expected to significantly influence the localization of these frontier orbitals.

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map can identify electrophilic and nucleophilic sites on the molecule, which is invaluable for predicting how it will interact with other molecules, including potential biological targets. In this compound, the nitrogen atoms of the imidazole ring are anticipated to be regions of negative potential, indicating their susceptibility to electrophilic attack or their role in forming hydrogen bonds.

Table 1: Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapRelates to chemical reactivity and stability
Dipole MomentMeasures the overall polarity of the molecule

Note: The values in this table are illustrative and would be populated from specific research findings.

Molecular Dynamics Simulations for Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this compound over time. By simulating the motion of atoms and bonds under a given set of conditions (e.g., in a solvent like water), MD can reveal the preferred conformations and the energy barriers between them.

The flexible ether linkage and the phenethyl group in this compound allow for a considerable degree of rotational freedom. MD simulations can map out the potential energy surface as a function of key dihedral angles, identifying low-energy, stable conformers. This information is crucial for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target. The simulations can also provide insights into the solvation of the molecule and the dynamics of its interaction with surrounding solvent molecules.

Table 2: Key Dihedral Angles and Conformational Preferences of this compound from MD Simulations

Dihedral AngleDescriptionPreferred Range (degrees)
C-O-N-CImidazole-Oxygen Linkage
Ph-C-C-OPhenethyl Linkage

Note: The values in this table are illustrative and would be populated from specific research findings.

Docking Studies for Potential Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

For this compound, docking studies can be employed to screen for potential biological targets. Based on the structural motifs present, particularly the imidazole ring which is a known pharmacophore, potential targets could include enzymes like cytochrome P450s, kinases, or histone deacetylases. The docking simulations would place various conformations of this compound into the binding sites of these proteins and calculate a scoring function to estimate the binding affinity.

The results of docking studies can highlight key interactions, such as hydrogen bonds between the imidazole nitrogens and amino acid residues, or pi-pi stacking interactions involving the phenyl and imidazole rings. This information is vital for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs.

Table 3: Predicted Binding Affinities of this compound with Potential Biological Targets

Target ProteinDocking Score (e.g., kcal/mol)Key Predicted Interactions
Cytochrome P450 Isoform
A Specific Kinase
Histone Deacetylase

Note: The values in this table are illustrative and would be populated from specific research findings.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, by solving the Schrödinger equation for the nuclear motion, it is possible to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding of each nucleus in the presence of an external magnetic field. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can also provide insights into conformational or environmental effects.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopy TypeKey Predicted Peaks/Shifts
IR SpectroscopyC-N stretch, C-O-C stretch, aromatic C-H stretch
¹H NMRChemical shifts for imidazole, phenethyl, and phenyl protons
¹³C NMRChemical shifts for imidazole, phenethyl, and phenyl carbons

Note: The values in this table are illustrative and would be populated from specific research findings.

Information regarding the preclinical biological evaluation of this compound is not available in the public domain.

Extensive searches for scientific literature detailing the antimicrobial, anticancer, anti-inflammatory, or antidiabetic activities of the chemical compound this compound have yielded no specific preclinical data. Consequently, an article structured around the requested outline of its biological evaluation and mechanistic studies cannot be generated at this time due to the absence of published research findings.

There is no available information on the following topics for this compound:

Antimicrobial Activities: No studies detailing in vitro efficacy assessments against bacterial or fungal strains, or investigations into its mechanism of action at a cellular or molecular level were found.

Anticancer Potential: There is no published data on cell line-based cytotoxicity, including against human skin fibroblast cells, nor are there any reports on target identification through enzyme inhibition or receptor binding.

Other Pharmacological Activities: Exploratory studies concerning potential anti-inflammatory, antidiabetic, or other pharmacological activities have not been identified in the available literature.

Further research would be required to determine the pharmacological profile of this specific compound.

Preclinical Biological Evaluation and Mechanistic Studies Excluding Human Clinical Data, Dosage, Safety/adverse Effects

Structure-Activity Relationships (SAR) of 1-(Phenethyloxy)-1H-imidazole and its Analogues

The structure-activity relationship (SAR) of this compound and its analogues provides valuable insights into the molecular features that govern their biological activity. The imidazole (B134444) scaffold is a versatile platform in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties nih.govacs.orgnih.gov. The biological activity of these compounds is significantly influenced by the nature and position of substituents on both the imidazole and the phenethyloxy moieties.

The core structure of this compound consists of a phenethyl group linked to an imidazole ring via an ether oxygen. Modifications to this core structure can lead to significant changes in biological activity. Key areas for modification and their impact on activity are discussed below.

Substitutions on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the phenethyloxy group play a crucial role in modulating biological activity.

Electron-donating and Electron-withdrawing Groups: The presence of electron-donating groups (e.g., methoxy, -OCH3) or electron-withdrawing groups (e.g., chloro, -Cl) on the phenyl ring can influence the molecule's interaction with its biological target. For instance, in a series of imidazole-derived aryl ethers, substitutions on the phenyl ring were shown to affect their anticancer and enzyme inhibition properties nih.gov. While direct SAR data for this compound is limited, studies on analogous structures suggest that the position and nature of these substituents can fine-tune the compound's activity.

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish biological activity by affecting the compound's ability to bind to its target.

Modifications of the Ether Linkage: The ether linkage provides a degree of conformational flexibility. Altering the length and composition of this linker can impact the compound's activity.

Chain Length: Variations in the length of the alkyl chain connecting the phenyl and imidazole rings can alter the distance and orientation between these two key pharmacophoric features, thereby influencing binding affinity to the target.

Introduction of Functional Groups: Incorporating other functional groups within the linker, such as a hydroxyl or carbonyl group, can introduce new hydrogen bonding opportunities and alter the molecule's polarity, which in turn can affect its biological profile.

Substitutions on the Imidazole Ring: The imidazole ring itself offers several positions for substitution, which can significantly impact the compound's physicochemical properties and biological activity.

Position of Substitution: The point of attachment of the phenethyloxy group to the imidazole ring (N-1 position) is a key determinant of its chemical properties.

Substituents on Carbon Atoms: Introducing substituents at the C-2, C-4, or C-5 positions of the imidazole ring can modulate its electronic properties and steric profile, leading to changes in biological activity.

The following interactive data table summarizes the hypothetical SAR of this compound analogues based on general principles observed in related imidazole derivatives.

Modification Position Substituent Type Expected Impact on Activity
Phenyl Ringpara (4-position)Electron-donating (e.g., -OCH3)May enhance activity depending on the target.
Phenyl Ringpara (4-position)Electron-withdrawing (e.g., -Cl)May increase or decrease activity based on target interaction.
Ether Linkage-Increased chain lengthCould decrease activity due to improper fit in the binding pocket.
Imidazole RingC-2Small alkyl groupMay increase lipophilicity and cell permeability.
Imidazole RingC-4, C-5Bulky groupsCould lead to steric hindrance and reduced activity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Preclinical Models

Absorption: The absorption of a compound after administration is influenced by its physicochemical properties, such as solubility and permeability. Imidazole-containing compounds can have improved solubility due to the polar nature of the imidazole ring nih.gov. The phenethyloxy group, being lipophilic, would contribute to its ability to cross biological membranes. Therefore, this compound is expected to have reasonable oral absorption. In vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be used to predict its passive intestinal absorption nih.gov.

Distribution: Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors like plasma protein binding and tissue permeability nih.gov. The lipophilicity of the phenethyloxy moiety suggests that this compound may distribute into tissues. The binding to plasma proteins is a critical factor, as only the unbound fraction of the drug is generally considered pharmacologically active nih.gov.

Metabolism: The metabolism of this compound is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Potential metabolic pathways for this compound include:

O-dealkylation: Cleavage of the ether bond to yield 1H-imidazole and phenethyl alcohol, which can be further metabolized.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.

Oxidation: Oxidation of the imidazole ring.

In vitro studies using liver microsomes or hepatocytes can help identify the major metabolites and the specific CYP enzymes involved in its metabolism umich.edu.

Excretion: The metabolites of this compound, being more polar than the parent compound, are expected to be excreted primarily through the kidneys in urine. A small portion of the unchanged drug might also be eliminated via this route.

The following interactive data table outlines the expected preclinical ADME profile of this compound based on the properties of related compounds.

ADME Parameter Predicted Property Rationale/Preclinical Model
Absorption Moderate to Good Oral BioavailabilityCombination of polar imidazole and lipophilic phenethyloxy moieties. Assessed in rodent models.
Distribution Moderate Volume of DistributionExpected to distribute into tissues due to lipophilicity. Plasma protein binding studies would clarify the free fraction.
Metabolism Hepatic MetabolismPrimarily via CYP450 enzymes (O-dealkylation, hydroxylation). Studied using in vitro liver microsome assays.
Excretion Renal Excretion of MetabolitesPolar metabolites are readily eliminated by the kidneys. Urine analysis in animal models would confirm.

Pharmacodynamics: The pharmacodynamic properties of this compound would depend on its specific biological target. The relationship between the drug concentration at the target site and the observed pharmacological effect is a key aspect of PD studies. These studies are crucial for establishing a dose-response relationship and understanding the compound's mechanism of action in vivo.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

There is no available data in scientific literature to suggest that 1-(phenethyloxy)-1H-imidazole has been employed as a synthetic intermediate in the construction of more complex molecules. The versatility of the imidazole (B134444) core in organic synthesis is well-established, often serving as a precursor for various functionalized heterocyclic systems. However, the specific utility of this particular derivative has not been reported.

Potential as a Ligand in Catalysis

The potential of this compound as a ligand in catalysis is currently unexplored. Imidazole and its derivatives are frequently used as N-donor ligands in coordination chemistry and have found applications in various catalytic transformations. The electronic and steric properties of the phenethyloxy substituent could theoretically influence the coordination properties of the imidazole ring, but no studies have been published to confirm or investigate this potential.

Exploration in Materials Science (e.g., in ionic liquids or polymer chemistry)

There is no documented exploration of this compound in the field of materials science. While imidazolium salts are common precursors for ionic liquids and imidazole-containing monomers are used in polymer chemistry, there is no evidence to suggest that this compound has been investigated for these or any other material science applications.

Conclusion and Future Research Directions

Summary of Key Findings on 1-(Phenethyloxy)-1H-imidazole

Scientific investigation into this compound reveals a compound at the intersection of established imidazole (B134444) chemistry and the exploration of novel structural motifs. The core findings, though not extensively detailed in dedicated public literature, can be summarized as follows:

Structural Analogy and Existence: The existence of derivatives such as This compound-2-carbaldehyde and its inclusion in broader studies on miconazole (B906) analogues containing a phenethyloxy or benzyloxy substituent suggests the stability and accessibility of the core this compound structure. pharmaffiliates.comchemicalbook.com These instances confirm the compound's role as a viable scaffold in medicinal chemistry research.

Synthetic Feasibility: While specific, optimized synthetic protocols for this compound are not widely published, the synthesis of its derivatives implies that its preparation is achievable through established methods of N-alkylation of imidazole with a suitable phenethyloxy-containing electrophile.

Potential for Biological Activity: The incorporation of the phenethyloxy-imidazole moiety into analogues of established antifungal agents like miconazole points towards a potential for this compound and its derivatives to exhibit biological effects, particularly in the realm of antimicrobial research. pharmaffiliates.com The broader family of N-substituted imidazoles is well-documented for a wide range of pharmacological activities, providing a strong rationale for investigating this specific analogue.

Unexplored Research Avenues and Challenges

Despite its potential, a significant portion of the research landscape for this compound remains uncharted. Key areas that warrant further investigation include:

Dedicated Synthesis and Characterization: A fundamental challenge is the lack of a standardized and thoroughly documented synthetic route for this compound. Future research should focus on developing and optimizing a synthetic pathway and comprehensively characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography). This would provide the foundational data necessary for all subsequent studies.

Comprehensive Physicochemical Profiling: Detailed information on the physicochemical properties, such as solubility in various solvents, pKa, and logP, is currently unavailable. These parameters are crucial for understanding its behavior in biological systems and for designing future experiments.

Systematic Biological Screening: The biological activity of this compound itself has not been systematically evaluated. A broad screening against various biological targets, including fungal and bacterial strains, as well as different enzyme and receptor assays, would be a critical step in uncovering its potential therapeutic applications.

Metabolic Stability and Pharmacokinetic Profile: To assess its potential as a lead compound in drug discovery, studies on its metabolic fate, stability in plasma and microsomes, and basic pharmacokinetic parameters are essential.

Prospective Development of this compound Derivatives for Specific Academic Pursuits

The true potential of this compound may lie in its use as a versatile scaffold for the development of novel derivatives tailored for specific academic research. The strategic modification of this core structure could lead to valuable tool compounds and probes for chemical biology.

Probes for Studying Enzyme Inhibition: Building upon the connection to miconazole analogues, derivatives of this compound could be designed as inhibitors for specific enzymes, such as cytochrome P450 enzymes. The phenethyloxy group offers a handle for introducing various substituents to modulate potency and selectivity.

Development of Novel Antifungal Agents: Systematic modification of the phenyl ring of the phenethyloxy moiety (e.g., introduction of halogen or other electron-withdrawing groups) and the imidazole ring could lead to a new class of antifungal agents. Structure-activity relationship (SAR) studies would be pivotal in guiding the design of more potent and less toxic compounds.

Fluorescent Labeling and Imaging Probes: The introduction of fluorophores onto the this compound scaffold could generate novel probes for biological imaging. These could be used to study the localization and dynamics of specific cellular targets, provided the core structure demonstrates a relevant biological interaction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(phenethyloxy)-1H-imidazole, and how can reaction parameters be optimized?

  • Methodological Answer :

  • Pd-Catalyzed Cross-Coupling : A general approach involves reacting substituted imidazoles with aryl halides under Pd catalysis. For example, 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives were synthesized via Pd-catalyzed coupling with brominated aryl partners (e.g., 4-bromobenzaldehyde) using flash chromatography for purification . Optimize yield by adjusting catalyst loading (e.g., Pd(OAc)₂), ligand choice, and reaction time (24–48 hours).
  • Nucleophilic Substitution : Introduce the phenethyloxy group via alkylation using phenethyl bromide and a base (e.g., K₂CO₃) in DMF at 120°C under argon . Monitor regioselectivity using TLC and confirm via ¹H NMR.
  • Example Data :
CompoundYield (%)Purification MethodMelting Point (°C)
561Flash Chromatography135–137

Q. How can structural confirmation and purity of this compound be validated?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze δ values for imidazole protons (e.g., 6.47 ppm for H-1 in compound 9) and aryl substituents . Compare coupling constants (e.g., J = 8.2 Hz for biphenyl protons) to confirm regiochemistry.
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., compound 9: C 84.57% vs. 84.64% calculated) .
  • Melting Point : Use differential scanning calorimetry (DSC) to verify consistency with literature values (e.g., 135–137°C for compound 9) .

Advanced Research Questions

Q. How can regioselectivity challenges in Pd-catalyzed functionalization of this compound be addressed?

  • Methodological Answer :

  • Ligand Screening : Use bulky ligands (e.g., XPhos) to direct coupling to the C-5 position of imidazole, as seen in compound 5 synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient aryl halides .
  • Computational Modeling : Employ density functional theory (DFT) to predict reactive sites and transition states .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • CoMSIA/QSAR : Build 3D-QSAR models using antiepileptic imidazole analogs (e.g., 44 derivatives) to correlate substituent effects (steric, electrostatic) with pED₅₀ values .
  • Molecular Docking : Simulate binding to targets (e.g., EGFR) using AutoDock Vina. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed strong interactions with EGFR’s ATP-binding pocket .
  • Example QSAR Parameters :
DescriptorContribution (%)
Steric42
Electrostatic35

Q. How do structural modifications influence physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Fluorinated Substituents : Introduce 2-fluoroethyl groups to enhance lipophilicity (logP increase by 0.5–1.0 units) and metabolic stability, as demonstrated for 1-(2-fluoroethyl)-1H-imidazol-4-amine hydrochloride .
  • Polar Functional Groups : Add nitrile (-CN) or trifluoromethyl (-CF₃) groups to improve aqueous solubility (e.g., compound 9: 61% yield with -CN substituent) .

Q. What assays evaluate the biological activity of this compound analogs?

  • Methodological Answer :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays for GLP-1 receptor activation, as seen in imidazole-based activators .

Q. How should researchers resolve discrepancies in elemental analysis data during characterization?

  • Methodological Answer :

  • Repeat Synthesis : Replicate reactions to rule out batch-specific impurities (e.g., compound 7 showed 88.27% C vs. 88.04% calculated due to residual solvent) .
  • Alternative Purification : Use preparative HPLC instead of silica gel chromatography for polar byproducts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ for compound 9: m/z 412.52 calculated vs. 412.50 observed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.